2-Bromopropane-2-d1

Description

Significance of Isotopic Labeling in Chemical Research

Isotopic labeling is a technique that involves the incorporation of an isotope, such as deuterium (B1214612), into a molecule to act as a tracer. creative-proteomics.comwikipedia.org This allows scientists to follow the path of the labeled molecule through a complex reaction or biological pathway. wikipedia.orgstudysmarter.co.uk The key principle is that while isotopes of an element have the same chemical properties, their difference in mass can be detected by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.comresearchgate.net

The applications of isotopic labeling are vast and include:

Metabolic Research: Tracing the metabolism of drugs and other substances within a biological system. studysmarter.co.ukmusechem.comsilantes.com

Drug Development: Improving the stability and pharmacokinetic properties of drugs. musechem.comucsb.edu

Environmental Studies: Monitoring the fate of pollutants in the environment. researchgate.net

Role of Deuterium in Elucidating Organic Reaction Mechanisms

Deuterium, as a stable, non-radioactive isotope of hydrogen, is particularly valuable in the study of organic reaction mechanisms. researchgate.netscielo.org.mxroyalsocietypublishing.org Its use is centered around the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. scielo.org.mxdiva-portal.org

The C-D bond is stronger than the C-H bond due to its lower zero-point vibrational energy. diva-portal.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction. diva-portal.orglibretexts.org By measuring the magnitude of this KIE, chemists can gain crucial insights into the transition state of a reaction and confirm whether a specific C-H bond is indeed broken in the slowest step. diva-portal.organnualreviews.org

There are two main types of deuterium KIEs:

Primary KIE: Occurs when the bond to the isotopic atom is broken in the rate-determining step. These effects are typically significant, with kH/kD values ranging from 1 to about 10. diva-portal.org

Secondary KIE: Observed even when the bond to the deuterium atom is not broken. These effects are smaller (kH/kD values usually up to 1.5 for monodeuterated compounds) and provide information about changes in hybridization at the carbon atom bonded to the deuterium. diva-portal.orgcdnsciencepub.com

Overview of 2-Bromopropane-2-d1 as a Model System for Mechanistic Investigations

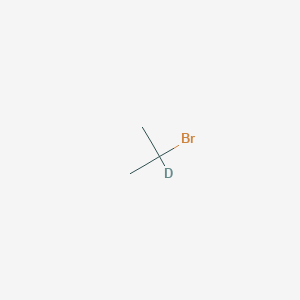

This compound, with the chemical formula (CH₃)₂CDBr, is a deuterated analog of 2-bromopropane (B125204). It serves as an excellent model system for studying various reaction mechanisms, particularly substitution and elimination reactions. libretexts.orgchemguide.co.ukmugberiagangadharmahavidyalaya.ac.in The single deuterium atom at the secondary carbon provides a specific and sensitive probe for investigating the kinetic isotope effect.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4067-80-5 |

| Molecular Formula | C₃H₇Br chemicalbook.com |

| Molecular Weight | 124.00 g/mol |

| Boiling Point | 59 °C |

| Melting Point | -89 °C |

| Density | 1.321 g/mL at 25 °C |

| Refractive Index | n20/D 1.4252 |

The synthesis of this compound is typically achieved from Isopropanol-2-d1. chemicalbook.in One common method involves the reaction of isopropyl alcohol with hydrobromic acid. atamankimya.comyoutube.com

By studying the reactions of this compound, such as its solvolysis or elimination reactions, researchers can measure the secondary deuterium kinetic isotope effect. cdnsciencepub.comosti.gov For instance, in an E2 elimination reaction, where a base removes a proton from a carbon adjacent to the leaving group, the rate difference between 2-bromopropane and its deuterated analog can provide strong evidence for the concerted nature of the mechanism. libretexts.orgchemguide.co.ukshout.education The study of the solvolysis of 2-bromopropane and its deuterated counterparts has been instrumental in understanding the nuances of SN1 and SN2 reaction mechanisms. chegg.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-deuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584007 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4067-80-5 | |

| Record name | 2-Bromo(2-~2~H)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4067-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromopropane 2 D1

Strategies for Site-Specific Deuterium (B1214612) Incorporation at the C2 Position

The primary approach to synthesizing 2-bromopropane-2-d1 involves the preparation of a deuterated precursor, which is then subjected to bromination. This ensures the precise location of the deuterium atom.

Synthesis via Deuterated Precursors (e.g., 2-Propanol-2-d1)

A common and effective precursor for the synthesis of this compound is 2-propanol-2-d1 (B110011). acs.org The synthesis of 2-propanol-2-d1 can be achieved through the reduction of acetone (B3395972) with a deuterium source. A standard laboratory method involves the reduction of acetone using a reducing agent like sodium borodeuteride (NaBD4) or by catalytic deuteration. quora.com For instance, acetone can be reduced with reagents such as NaBH4 in deuterated water (D₂O) to yield 2-propanol-2-d1. quora.com The reaction involves the nucleophilic addition of a deuteride (B1239839) ion to the carbonyl carbon of acetone, followed by protonation (or in this case, deuteration) of the resulting alkoxide.

The one-step synthesis of methyl isobutyl ketone (MIBK) from 2-propanol involves the initial dehydrogenation of 2-propanol to acetone, highlighting the reversibility of this process which can be exploited for deuteration. conicet.gov.ar

| Precursor | Deuterating Agent | Product | Reference |

| Acetone | Sodium borodeuteride (NaBD₄) | 2-Propanol-2-d1 | quora.com |

| Acetone | NaBH₄ / D₂O | 2-Propanol-2-d1 | quora.com |

Considerations for Brominating Agents in Deuterated Synthesis

Once 2-propanol-2-d1 is obtained, it can be converted to this compound using various brominating agents. Common methods for the synthesis of non-deuterated 2-bromopropane (B125204) from 2-propanol include reaction with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). atamankimya.com

When selecting a brominating agent for the deuterated analog, it is crucial to consider reaction conditions that will not lead to unwanted H-D exchange at other positions or scrambling of the deuterium label. The reaction of 2-propanol with HBr is a classic acid-catalyzed substitution reaction. atamankimya.com For the deuterated substrate, using DBr in place of HBr could be a consideration to maintain the isotopic purity of the environment, although the primary concern is the stability of the C-D bond at the C2 position under the reaction conditions.

The use of phosphorus tribromide (PBr₃) is another effective method. atamankimya.com This reaction generally proceeds under milder conditions compared to the HBr method and is less likely to cause rearrangements or isotopic scrambling. The reaction between three equivalents of the alcohol and one equivalent of PBr₃ yields the desired alkyl bromide and phosphorous acid.

| Deuterated Precursor | Brominating Agent | Product | Reference |

| 2-Propanol-2-d1 | Hydrobromic acid (HBr) | This compound | atamankimya.com |

| 2-Propanol-2-d1 | Phosphorus tribromide (PBr₃) | This compound | atamankimya.com |

Advanced Deuteration Techniques in Organic Synthesis

Beyond the precursor approach, direct deuteration methods offer alternative routes to this compound, often with high efficiency and selectivity.

Heterogeneous Platinum Group Metal-Catalyzed H-D Exchange Methods

Heterogeneous catalysts, particularly platinum group metals on a carbon support (e.g., Pt/C, Pd/C, Rh/C), have been shown to be effective for hydrogen-deuterium (H-D) exchange reactions in various organic compounds using D₂O as the deuterium source. jst.go.jpsemanticscholar.org These reactions are often facilitated by the presence of hydrogen gas, which acts as a catalyst activator. jst.go.jp

Rhodium on carbon (Rh/C) has been identified as a particularly effective catalyst for the deuteration of inactive C-H bonds in alkanes. jst.go.jpcapes.gov.br Research has demonstrated that the H-D exchange reaction of unfunctionalized alkanes can occur in the presence of Rh/C in D₂O at elevated temperatures (e.g., 160 °C) under a hydrogen atmosphere. capes.gov.br A synergistic effect has been observed when using a combination of Pt/C and Rh/C, enabling multiple deuterations of alkanes under milder conditions. rsc.orgresearchgate.net This mixed catalytic system can initiate the dedeuteration of a deuterated solvent like isopropanol-d8 to produce D₂ gas in situ, which then participates in the C-H activation and H-D exchange on the alkane substrate. rsc.orgresearchgate.net

| Catalyst System | Deuterium Source | Substrate Type | Key Findings | Reference |

| Rh/C | D₂O / H₂ | Alkanes | Effective for deuteration of unfunctionalized alkanes. | jst.go.jpcapes.gov.br |

| Pt/C and Rh/C | i-PrOD-d8 / D₂O | Alkanes | Synergistic catalysis allows for multi-deuteration under milder conditions. | rsc.orgresearchgate.net |

| Pd/C | D₂O / H₂ | Aromatics (benzylic positions) | Site-selective deuteration at room temperature. | jst.go.jp |

Halogen-Deuterium Exchange Reactions Utilizing Water-Compatible Reagents

Halogen-deuterium exchange reactions provide a direct method for introducing deuterium into a molecule by replacing a halogen atom. Recent advancements have focused on developing environmentally friendly methods that utilize water-compatible reagents, with D₂O being the most economical and readily available deuterium source. xmu.edu.cnsciopen.com

Electrochemical methods have emerged as a powerful tool for the dehalogenative deuteration of alkyl halides. xmu.edu.cnsciopen.comd-nb.info These reactions can be carried out under mild conditions without the need for transition metal catalysts or toxic deuterated reagents. xmu.edu.cnsciopen.com For instance, the electrocatalytic reduction of alkyl halides can be performed using a graphite (B72142) felt or carbon felt anode, a lead cathode, and D₂O as the deuterium source. xmu.edu.cn This process smoothly reduces the alkyl halide to form an alkyl radical, which then abstracts a deuterium atom from the surrounding D₂O. xmu.edu.cn

Palladium-catalyzed electrochemical methods have also been developed, offering broad substrate scope and good functional group tolerance for the efficient deuteration of organic molecules using D₂O. xmu.edu.cn Additionally, photocatalytic methods using semiconductors like CdSe nanosheets have been shown to facilitate the deuteration of halides with D₂O, proceeding through a radical pathway. researchgate.net

| Method | Catalyst/Mediator | Deuterium Source | Key Features | Reference |

| Electrocatalysis | None (Graphite/Lead electrodes) | D₂O | Environmentally friendly, avoids transition metals. | xmu.edu.cn |

| Electrochemical | Palladium | D₂O | Broad substrate scope, good functional group tolerance. | xmu.edu.cn |

| Photocatalysis | CdSe nanosheets | D₂O | Proceeds via radical mechanism under mild conditions. | researchgate.net |

Purification and Isolation Protocols for Deuterated 2-Bromopropane

After synthesis, the purification and isolation of this compound are critical to ensure high isotopic and chemical purity. Standard purification methods for 2-bromopropane can be adapted for its deuterated analog.

A common initial purification step involves washing the crude product to remove unreacted starting materials and byproducts. This can include washing with water, aqueous sodium bisulfite, and a dilute sodium carbonate solution, followed by drying over an anhydrous salt like magnesium sulfate (B86663) or calcium chloride. atamankimya.comchemicalbook.com

Fractional distillation is a primary technique for purifying 2-bromopropane due to its volatile nature. atamankimya.combrainly.com This method separates compounds based on differences in their boiling points. While the boiling point difference between 2-bromopropane and its deuterated analog is minimal, fractional distillation is effective in removing impurities with significantly different boiling points, such as unreacted 2-propanol or higher boiling point byproducts. google.com For isotopically labeled compounds, careful fractional distillation in an efficient column is necessary to achieve high purity. usgs.govacs.org

Chromatographic techniques can also be employed for purification. Gas chromatography (GC) is a powerful analytical tool for assessing purity and can also be used on a preparative scale for isolating small quantities of high-purity compounds. For larger scale purification, column chromatography on silica (B1680970) gel can be effective for removing polar impurities. sci-hub.se The choice of eluent is critical to achieve good separation. The characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and mass spectrometry (MS) to confirm the structure and determine the isotopic purity. rsc.orgscialert.netdocbrown.info

| Purification Method | Purpose | Key Considerations | Reference |

| Washing | Removal of acids, unreacted alcohol, and other water-soluble impurities. | Use of neutralizing agents and drying agents. | atamankimya.comchemicalbook.com |

| Fractional Distillation | Separation based on boiling point differences. | Efficient fractionating column required for separating compounds with close boiling points. | atamankimya.comgoogle.com |

| Chromatography (GC, Column) | High-purity separation. | Selection of appropriate stationary and mobile phases. | sci-hub.seresearchgate.net |

Mechanistic Investigations Involving 2 Bromopropane 2 D1

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions at a saturated carbon center are fundamental transformations in organic chemistry, primarily proceeding through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2). 2-Bromopropane (B125204), as a secondary alkyl halide, is capable of reacting via either pathway, or often a mixture of both, depending on the reaction conditions. spcmc.ac.inmugberiagangadharmahavidyalaya.ac.in The introduction of a deuterium (B1214612) atom at the reaction center (the α-carbon) to form 2-bromopropane-2-d1 allows for the dissection of these competing pathways. The magnitude of the secondary α-deuterium kinetic isotope effect (kH/kD) serves as a clear indicator of the hybridization change at the carbon atom as it progresses from the reactant to the transition state. ias.ac.in

Influence of Deuterium on SN1 Reaction Pathways and Carbocation Intermediates

The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. youtube.coms3waas.gov.in The rate-determining step is the slow ionization of the C-Br bond to form a planar, sp2-hybridized isopropyl cation. spcmc.ac.in

A significant secondary α-deuterium KIE is observed for SN1 reactions. wikipedia.org When the sp3-hybridized carbon of 2-bromopropane becomes an sp2-hybridized carbocation, the out-of-plane bending vibration of the C-H bond becomes freer. The corresponding C-D bond has a lower zero-point energy, and this change in vibrational energy upon reaching the transition state is less pronounced. Consequently, the deuterated compound reacts more slowly than its hydrogen-containing counterpart, leading to a "normal" kinetic isotope effect where kH/kD is greater than 1. For SN1 solvolysis, these values are typically in the range of 1.15-1.25. wikipedia.org This large, normal KIE is considered a diagnostic tool for identifying an SN1 mechanism. cdnsciencepub.com

The stability of the carbocation intermediate is a crucial factor in SN1 reactions. Carbocations are stabilized by hyperconjugation, which involves the delocalization of electron density from adjacent C-H σ-bonds into the empty p-orbital of the positively charged carbon. The C-H bond is more effective at this stabilizing interaction than the C-D bond. ias.ac.in This is because the C-D bond has a lower zero-point energy and is effectively stronger and shorter, making it less polarizable and a poorer electron donor. ias.ac.in

The substitution of hydrogen with deuterium at a position adjacent to the developing positive charge (a β-deuterium isotope effect) slows the rate of ionization due to weaker hyperconjugative stabilization of the transition state. pageplace.de For an α-deuterium isotope effect, as in the ionization of this compound, the rate is slowed primarily due to changes in vibrational frequencies, but the inherent electronic stabilizing ability of C-H versus C-D bonds remains a contributing factor. spcmc.ac.inias.ac.in

Studies on the isopropyl cation itself, using double-labeling techniques (e.g., 2-propyl-2-13C-2-d1 cation), have shown that the ion undergoes degenerate rearrangement processes. srce.hr These studies reveal that hydrogen and carbon atoms scramble within the cation structure, likely proceeding through intermediates such as protonated cyclopropanes. pageplace.desrce.hr The use of deuterium is essential for tracking these rapid rearrangements and determining the relative rates of different scrambling pathways. srce.hr

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org The solvolysis of 2-bromopropane can be sensitive to solvent polarity and nucleophilicity, often proceeding through a mixed SN1/SN2 pathway. spcmc.ac.inmugberiagangadharmahavidyalaya.ac.in The use of this compound helps to delineate the mechanism. A high kH/kD value (e.g., > 1.15) in a polar, non-nucleophilic solvent like hexafluoropropan-2-ol points towards a dominant SN1 mechanism with a transition state closely resembling the carbocation. In more nucleophilic solvents, a lower kH/kD value suggests a greater degree of SN2 character, where the nucleophile is involved in the rate-determining step.

The following table presents typical secondary α-deuterium kinetic isotope effects observed for the solvolysis of secondary alkyl substrates, illustrating the diagnostic power of this measurement.

| Substrate | Solvent | Mechanism | kH/kD (per α-D) |

|---|---|---|---|

| Isopropyl Bromide | Ethanol/Water | SN1/SN2 Borderline | ~1.08 |

| Isopropyl p-toluenesulfonate | Acetic Acid | SN1 | 1.15 |

| 2-Adamantyl Tosylate | 97% Hexafluoroisopropanol | Limiting SN1 | 1.22 |

| Cyclopentyl Tosylate | Acetic Acid | SN1 | 1.16 |

This table contains representative data compiled from various studies on secondary α-deuterium KIEs to illustrate typical values.

Deuterium Effects on Carbocation Stability and Rearrangements

Influence of Deuterium on SN2 Reaction Pathways

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.comfiveable.me This leads to a pentacoordinate transition state with a trigonal bipyramidal geometry. masterorganicchemistry.com

Unlike the SN1 reaction, the SN2 mechanism typically shows a small secondary α-deuterium KIE, with kH/kD values often close to unity or even slightly less than one ("inverse" isotope effect). mdpi.comacs.org In the SN2 transition state, the C-H(D) bond is not breaking, but the vibrational environment changes. The out-of-plane bending vibration becomes more constrained in the crowded pentacoordinate transition state compared to the sp3-hybridized reactant. This increase in the vibrational frequency is more significant for the C-H bond than for the C-D bond. Consequently, the energy difference to reach the transition state is slightly smaller for the deuterated compound, leading to a kH/kD value near or below 1.0. acs.org A kH/kD value of less than 1.04 per α-deuterium is generally considered indicative of an SN2 mechanism. cdnsciencepub.com

| Reaction Type | Hybridization Change (α-Carbon) | Typical kH/kD (per α-D) | Primary Reason |

|---|---|---|---|

| SN1 | sp3 → sp2 | > 1.10 (Normal) | Loosening of out-of-plane bending vibrations in the transition state. wikipedia.org |

| SN2 | sp3 → sp3 (pentacoordinate T.S.) | 0.95 - 1.04 (Inverse to small Normal) | Tightening of out-of-plane bending vibrations due to crowding in the transition state. acs.org |

A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the reaction center, often referred to as a Walden inversion. libretexts.orglibretexts.org The backside attack by the nucleophile forces the three non-reacting substituents on the carbon to flip, much like an umbrella inverting in the wind. masterorganicchemistry.com

While this compound is not a chiral molecule, deuterium labeling is a classic method to demonstrate this stereospecificity in chiral systems. For instance, if a chiral substrate like (R)-2-bromo-1-deuteriobutane undergoes an SN2 reaction, the product will be exclusively the (S)-2-substituted-1-deuteriobutane. The use of deuterium as a stereochemical marker provides unambiguous proof of the inversion mechanism. libretexts.org This principle confirms that the nucleophile must attack from the backside, as a frontside attack would lead to retention of configuration. libretexts.org

The rate of an SN2 reaction is highly sensitive to steric hindrance. openstax.orglibretexts.org Bulky substituents on or near the α-carbon impede the approach of the nucleophile, raising the energy of the crowded transition state and slowing the reaction. openstax.orglibretexts.org

Stereochemical Implications of Deuterium in SN2 Reactions

Solvent Effects on Substitution Reaction Mechanisms of Deuterated 2-Bromopropane Analogs

The solvent plays a critical role in determining the pathway of a nucleophilic substitution reaction. For substrates like 2-bromopropane, which can react via either an S(_N)1 or S(_N)2 mechanism, the choice of solvent can shift the balance between these two pathways. mugberiagangadharmahavidyalaya.ac.in The principles governing these effects are directly applicable to deuterated analogs such as this compound.

Polar protic solvents, such as water (H(_2)O) and alcohols (ROH), are capable of hydrogen bonding. libretexts.orgchemistrysteps.com These solvents are particularly effective at stabilizing the carbocation intermediate formed during an S(_N)1 reaction through solvation. libretexts.org This stabilization lowers the activation energy for the rate-determining step (ionization of the C-Br bond), thereby promoting the S(_N)1 mechanism. libretexts.org Conversely, polar protic solvents can form a "solvent cage" around anionic nucleophiles through hydrogen bonding, which hinders their ability to attack the electrophilic carbon, thus slowing down S(_N)2 reactions. libretexts.orgchemistrysteps.com

Polar aprotic solvents, such as acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), possess dipole moments but lack acidic protons for hydrogen bonding. chemistrysteps.comlumenlearning.com In these solvents, the anionic nucleophile is less strongly solvated, or "naked," making it more reactive. lumenlearning.com This enhanced nucleophilicity accelerates the rate of the bimolecular S(_N)2 reaction. mugberiagangadharmahavidyalaya.ac.inlibretexts.org Therefore, reacting this compound in a polar aprotic solvent would favor the S(_N)2 pathway.

A change in solvent can fundamentally alter the reaction mechanism. For instance, the hydrolysis of 2-bromopropane in water (a polar protic solvent) would likely proceed through a mixed S(_N)1 and S(_N)2 mechanism, with S(_N)1 being significant. mugberiagangadharmahavidyalaya.ac.in However, if the reaction is carried out with a salt like sodium azide (B81097) in a polar aprotic solvent like DMSO, the S(_N)2 mechanism would be heavily favored. masterorganicchemistry.com

Table 1: Influence of Solvent Type on Substitution Mechanisms for 2-Bromopropane Analogs

| Solvent Type | Primary Effect | Favored Mechanism | Rationale |

|---|---|---|---|

| Polar Protic (e.g., Water, Ethanol) | Stabilizes carbocation intermediate; Solvates nucleophile. libretexts.orglibretexts.org | S(_N)1 | The high polarity and hydrogen-bonding ability stabilize the transition state and the carbocation intermediate, lowering the activation energy for ionization. libretexts.org |

| Polar Aprotic (e.g., DMSO, Acetone) | Poorly solvates anionic nucleophiles, increasing their reactivity. lumenlearning.commasterorganicchemistry.com | S(_N)2 | "Naked" nucleophiles are more reactive and can more readily participate in the bimolecular, concerted attack required for the S(_N)2 pathway. lumenlearning.com |

Impact of Nucleophile Strength and Nature on Deuterated Substitution Reactions

The strength and nature of the nucleophile are paramount in directing the course of a reaction involving this compound. libretexts.org Because 2-bromopropane is a secondary alkyl halide, it is susceptible to both substitution and elimination, and the nucleophile's character is often the deciding factor. libretexts.orgamazonaws.com

Strong Nucleophiles: Strong nucleophiles, especially those that are also strong bases like hydroxide (B78521) (HO⁻) and alkoxides (RO⁻), promote bimolecular reactions. libretexts.orgmasterorganicchemistry.com With a secondary substrate like 2-bromopropane, these reagents lead to a competition between the S(_N)2 and E2 pathways. masterorganicchemistry.comsaskoer.ca Often, elimination is the major pathway, especially with sterically hindered bases or at higher temperatures. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction of 2-bromopropane with sodium ethoxide yields a mixture of the S(_N)2 product (ethyl isopropyl ether) and the E2 product (propene), with propene being the major product (approximately 80%). vaia.com

Good Nucleophiles that are Weak Bases: Nucleophiles such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃CO₂⁻) are effective at substitution but are not strongly basic. libretexts.orgvaia.com When these nucleophiles are used with a secondary halide like this compound, the S(_N)2 reaction is strongly favored over elimination. masterorganicchemistry.comlibretexts.org The use of acetate, for instance, leads almost exclusively to the substitution product. saskoer.cavaia.com

Weak Nucleophiles: Weak nucleophiles, which are typically neutral molecules like water (H₂O) and alcohols (ROH), are not reactive enough to attack the substrate in a concerted S(_N)2 mechanism. libretexts.orgyoutube.com These reactions favor the S(_N)1 pathway, where the rate depends on the spontaneous formation of a carbocation. masterorganicchemistry.comyoutube.com These reactions, often called solvolysis reactions, will typically produce a mixture of S(_N)1 and E1 products. libretexts.org

Table 2: Effect of Nucleophile on Reaction Pathway for 2-Bromopropane

| Nucleophile Category | Example(s) | Primary Reaction Pathway(s) | Rationale |

|---|---|---|---|

| Strong Base & Strong Nucleophile | HO⁻, CH₃CH₂O⁻ libretexts.org | E2 (major), S(_N)2 (minor) masterorganicchemistry.comvaia.com | The strong basicity favors the bimolecular elimination (E2) pathway, which often outcompetes S(_N)2 for secondary halides. masterorganicchemistry.com |

| Weak Base & Good Nucleophile | I⁻, N₃⁻, CN⁻, CH₃CO₂⁻ libretexts.org | S(_N)2 masterorganicchemistry.com | These nucleophiles are reactive enough for the S(_N)2 attack but not basic enough to readily abstract a proton for E2 elimination. saskoer.ca |

| Weak Base & Weak Nucleophile | H₂O, CH₃OH libretexts.org | S(_N)1, E1 libretexts.orgmasterorganicchemistry.com | The reaction proceeds via a carbocation intermediate because the nucleophile is not strong enough for a bimolecular mechanism. This leads to a mixture of substitution and elimination. libretexts.org |

Elimination Reactions (E1 and E2)

Deuterium Effects on E1 Reaction Pathways and Carbocation Intermediates

The unimolecular elimination (E1) reaction proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, and second, a weak base removes a proton from a carbon adjacent (beta) to the carbocation, forming an alkene. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The first step, carbocation formation, is the slow, rate-determining step. iitk.ac.in

In this compound, the deuterium atom is attached to the alpha-carbon (the carbon bearing the bromine). In an E1 reaction, a proton is removed from a beta-carbon (a methyl group in this case). libretexts.org Because the C-D bond at the alpha-position is not broken during the proton removal step, there is no primary kinetic isotope effect. Furthermore, since the C-D bond is not broken in the rate-determining step (C-Br bond cleavage), any isotopic effect on the reaction rate is expected to be small. masterorganicchemistry.com Such small effects, known as secondary kinetic isotope effects, can arise from changes in hyperconjugation or steric hindrance in the transition state leading to the carbocation, but they are much less pronounced than primary KIEs. The stability of the carbocation intermediate is the dominant factor controlling the E1 reaction rate. iitk.ac.inmasterorganicchemistry.com

Deuterium Effects on E2 Reaction Pathways and Concerted Mechanisms

The bimolecular elimination (E2) reaction is a single-step, concerted process where a strong base removes a beta-proton at the same time as the leaving group departs. libretexts.orgpressbooks.pubmasterorganicchemistry.com The study of deuterated compounds has provided crucial evidence for this mechanism. libretexts.orglibretexts.org

A key finding is the existence of a substantial primary kinetic isotope effect. Since the C-H bond at the beta-position is broken in the rate-determining step, replacing this hydrogen with deuterium should slow the reaction down. libretexts.orgpressbooks.pub The C-D bond is stronger than the C-H bond, requiring more energy to break. libretexts.orglibretexts.org While the prompt specifies this compound (deuterium at the alpha-position), the classic experiment demonstrating the E2 isotope effect involves its isomer, 2-bromopropane-1,1,1,3,3,3-d6, or similar compounds where beta-hydrogens are replaced. For the reaction of 2-bromopropane with sodium ethoxide, the rate for the non-deuterated substrate is 6.7 times faster than for its analog deuterated at the beta-carbon. libretexts.orglibretexts.orglibretexts.org This large k(_H)/k(_D) value provides strong evidence that the beta-C-H bond is cleaved in the concerted, rate-limiting step, which is a cornerstone of the E2 mechanism. pressbooks.publibretexts.org

Table 3: Kinetic Isotope Effect in the E2 Reaction of Bromopropanes

| Substrate | Base/Solvent | k(_H)/k(_D) | Significance |

|---|

E2 reactions exhibit a strong stereochemical preference for an anti-periplanar arrangement of the beta-hydrogen and the leaving group. libretexts.orglibretexts.orgfiveable.me This geometry, where the H, C, C, and leaving group lie in the same plane with the H and leaving group on opposite sides of the C-C bond, allows for the most efficient overlap of the developing p-orbitals in the transition state. libretexts.orgchemistrysteps.com

For an acyclic molecule like this compound, the C-C single bond can freely rotate to achieve the necessary staggered, anti-periplanar conformation for the E2 reaction to proceed. researchgate.net The base abstracts a proton from a methyl group, and the bromide ion is eliminated from the central carbon. chemguide.co.uk The requirement for this specific geometry is a key piece of evidence for the concerted nature of the E2 mechanism. libretexts.orglibretexts.org In more rigid cyclic systems, this requirement is much stricter, often dictating which stereoisomer can undergo elimination. For E2 elimination to occur in a cyclohexane (B81311) ring, for example, both the beta-hydrogen and the leaving group must typically be in axial positions. amazonaws.comfiveable.me

When an elimination reaction can lead to more than one alkene product, the regioselectivity is often described by the Saytzeff or Hofmann rules. libretexts.org

Saytzeff's Rule: Predicts the formation of the more substituted (and generally more stable) alkene as the major product. This is common with small, strong bases. aakash.ac.in

Hofmann's Rule: Predicts the formation of the least substituted alkene as the major product. This is favored when using a sterically bulky base or with a poor, bulky leaving group (like -NR₃⁺). libretexts.orgmasterorganicchemistry.comtutorchase.com

For the specific compound this compound, elimination can only form one product: propene. The two methyl groups are the only sources of beta-hydrogens, and their removal leads to the same alkene. Therefore, a discussion of Saytzeff versus Hofmann regioselectivity is not applicable to this particular substrate.

However, the principles of deuterium substitution can influence product ratios in substrates where regioselectivity is possible. Because the C-H bond is broken more easily than the stronger C-D bond, a base will preferentially abstract a proton over a deuteron (B1233211) in an E2 reaction. This can alter the expected Saytzeff/Hofmann product distribution if deuterium is present at one of the competing beta-positions.

Stereochemical Preferences in Deuterated E2 Eliminations (e.g., Anti-Periplanar Geometry)

Competition Between Substitution and Elimination in Deuterated 2-Bromopropane Systems

The reaction of secondary alkyl halides like 2-bromopropane with a base or nucleophile is a classic example of the competition between substitution (SN) and elimination (E) pathways. The use of isotopically labeled compounds, specifically this compound where the hydrogen at the reactive carbon center (the α-carbon) is replaced by deuterium, provides a powerful tool for dissecting the mechanisms of these competing reactions. The substitution of hydrogen with deuterium at the α-position does not significantly alter the electronic properties of the molecule, but its greater mass leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This difference can alter reaction rates, a phenomenon known as a secondary kinetic isotope effect (KIE), which can in turn influence the ratio of substitution to elimination products.

2-bromopropane can react via four possible pathways: SN1, SN2, E1, and E2. The favored pathway is highly dependent on reaction conditions such as the strength of the base/nucleophile, the solvent, and the temperature. quora.commasterorganicchemistry.comlibretexts.org For instance, strong, non-bulky bases and high temperatures tend to favor the bimolecular E2 reaction, while strong nucleophiles that are weak bases favor the SN2 reaction. libretexts.org Solvolysis in a polar, protic solvent with a weak nucleophile/base promotes the unimolecular SN1 and E1 pathways, which proceed through a common carbocation intermediate. quora.commugberiagangadharmahavidyalaya.ac.in

The introduction of deuterium at the α-carbon in this compound influences the rates of these pathways differently:

SN1 and E1 Reactions: Both of these mechanisms involve a rate-determining step where the C-Br bond ionizes to form a secondary carbocation. In this process, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate. This change leads to a loosening of the C-H (or C-D) bending vibrations in the transition state. Because the C-H bond has a higher zero-point energy and can bend more easily than the C-D bond, the energy cost to reach the transition state is slightly lower for the non-deuterated compound. This results in a "normal" secondary KIE, where the hydrogen-containing compound reacts faster than the deuterium-containing one (kH/kD > 1). princeton.edu For solvolysis reactions proceeding via an SN1 mechanism, α-secondary KIEs are typically in the range of 1.10-1.25. youtube.com This rate reduction for both SN1 and E1 pathways in the deuterated system means that the presence of the α-deuterium slows down the formation of the carbocation intermediate.

SN2 Reactions: In an SN2 transition state, the α-carbon is simultaneously bonded to the incoming nucleophile and the departing leaving group. This creates a crowded, five-coordinate transition state. The effect of α-deuteration on the SN2 rate is more complex. The C-H(D) bending vibrations are often considered to be more sterically hindered in the transition state than in the sp3 ground state. This can lead to an "inverse" KIE (kH/kD < 1), where the deuterated compound reacts faster. However, values are typically close to unity (0.95-1.05). mdpi.com A large secondary α-deuterium KIE (kH/kD > 1) can be observed in SN2 reactions if there is significant steric crowding in the ground state that is relieved in the transition state. researchgate.net

E2 Reactions: The primary KIE for E2 reactions, which involves breaking a C-H bond on the adjacent β-carbon, is large (typically 4-8). libretexts.orglibretexts.org The α-secondary KIE for E2 reactions (from deuteration at the C-Br carbon) is generally small and normal (kH/kD > 1). This is because the α-carbon rehybridizes from sp3 to sp2, similar to the SN1/E1 pathway, which influences the out-of-plane bending vibrations.

This differential impact on the rates of the individual pathways means that deuteration at the α-position can alter the product distribution. For example, in conditions that allow for competition between SN1/E1 and SN2/E2, the significant rate decrease for the SN1/E1 pathway due to the α-deuterium KIE could potentially increase the proportion of products formed via the SN2 or E2 mechanisms, for which the α-secondary KIE is less pronounced.

| Reaction Mechanism | Atom(s) Involved in Rate-Determining Step | Expected α-Secondary KIE (kH/kD) for this compound | Rationale |

| SN1 / E1 | C-Br bond breaking | Normal (> 1, typically 1.10-1.25) youtube.com | Rehybridization of α-carbon from sp3 to sp2 lowers bending vibrational frequencies. |

| SN2 | C-Br bond breaking and C-Nucleophile bond forming | Inverse to small normal (≈ 0.95 - 1.05) mdpi.com | Increased steric crowding of C-H(D) bonds in the trigonal bipyramidal transition state. |

| E2 | C-Br bond breaking and β-C-H bond breaking | Small normal (> 1) | Rehybridization of α-carbon from sp3 to sp2. |

Reaction Dynamics and Transition State Characterization in Deuterated Systems

The magnitude of the kinetic isotope effect is a sensitive probe of the transition state (TS) structure and reaction dynamics. By measuring the reaction rates of 2-bromopropane and this compound, researchers can gain detailed insights into the degree of bond breaking and bond formation, as well as the geometry of the transition state.

For unimolecular reactions (SN1 and E1), the α-secondary KIE provides direct evidence for the formation of a carbocation intermediate. A measured kH/kD value significantly greater than 1 confirms that the α-C-H(D) bond vibrations are loosened in the rate-determining step, which is consistent with the rehybridization from a tetrahedral sp3 ground state to a trigonal planar sp2-like transition state. princeton.edummcmodinagar.ac.in The magnitude of the KIE correlates with the extent of C-Br bond cleavage in the transition state; a value closer to the theoretical maximum (around 1.25) suggests a late transition state with a well-developed, planar carbocation and significant C-Br bond rupture. youtube.com

For bimolecular reactions, the α-secondary KIE helps to distinguish between SN2 and E2 pathways and characterizes their respective transition states.

An observed KIE close to 1 or slightly inverse (kH/kD < 1) for a reaction under conditions that could favor either SN2 or E2 strongly points to an SN2 mechanism. mdpi.com This value indicates a tight, crowded transition state where the out-of-plane bending vibrations of the C-D bond are more restricted than the C-H bond in the ground state.

Computational studies, such as those using Density Functional Theory (DFT), have been used to model the transition state of the E2 reaction of 2-bromopropane. researchgate.netresearchgate.net These models depict a transition state with a specific geometry where the attacking base, the β-hydrogen, the two carbons, and the leaving bromine atom are arranged in an anti-periplanar conformation to allow for optimal orbital overlap. researchgate.netpressbooks.pub Experimental measurement of the α-secondary KIE provides a crucial check on these theoretical models, offering information about the electronic environment and hybridization at the α-carbon in the actual transition state.

The table below summarizes key geometric parameters of the E2 transition state for 2-bromopropane as determined by DFT calculations, which the α-secondary KIE helps to validate experimentally.

| Parameter | Ground State (2-Bromopropane) | E2 Transition State | Product (Propene) |

| C-Br Bond Length | ~2.00 Å | ~2.32 Å | N/A |

| β-C-H Bond Length | ~1.09 Å | ~1.24 Å | N/A |

| C-C Bond Length | ~1.52 Å | ~1.40 Å | ~1.34 Å |

| C-C-C Bond Angle | ~114° | ~121.3° | ~125.3° |

| Br-C-C-H Dihedral Angle | N/A | ~180° (anti-periplanar) | N/A |

| (Data adapted from computational studies) researchgate.net |

Kinetic Isotope Effect Kie Studies on 2 Bromopropane 2 D1

Theoretical Foundations of Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally defined as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org This phenomenon is a quantum mechanical effect and its study can help in the elucidation of reaction mechanisms. wikipedia.orgnumberanalytics.com

The origin of the kinetic isotope effect is fundamentally linked to the difference in zero-point energy (ZPE) between bonds involving different isotopes. numberanalytics.comfaccts.de ZPE is the lowest possible energy that a quantum mechanical system may have. Due to the uncertainty principle, even at absolute zero, a molecule has vibrational energy. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. faccts.deopenochem.org

This difference in ZPE between the isotopically substituted reactants is a key determinant of the KIE. escholarship.org For a reaction to occur, this ZPE must be overcome as the reactant molecule moves to the transition state. If the difference in ZPE between the C-H and C-D bonds is diminished or disappears in the transition state, the activation energy for the deuterated reactant will be higher, leading to a slower reaction rate. wikipedia.orgprinceton.edu This results in a "normal" KIE, where the ratio kH/kD is greater than 1. princeton.edu Conversely, if the ZPE difference is greater in the transition state than in the ground state, an "inverse" KIE (kH/kD < 1) can be observed. wikipedia.org

Isotopic substitution primarily affects mass-dependent properties, most notably vibrational frequencies, without altering the potential energy surface of the reaction. princeton.edu The frequency of a bond vibration is related to the force constant of the bond and the reduced mass of the connected atoms. Replacing a hydrogen atom with a heavier deuterium (B1214612) atom increases the reduced mass, which in turn lowers the vibrational frequency of the bond. pnas.org

This change in vibrational frequency directly impacts the reaction rate. faccts.de Bonds with higher vibrational frequencies, like C-H bonds, generally lead to larger isotope effects when they are cleaved. wikipedia.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org This significant difference arises because the lighter isotope can more easily achieve the necessary vibrational state to overcome the activation energy barrier.

Transition state theory (TST) provides a framework for understanding and predicting kinetic isotope effects. wikipedia.orgnumberanalytics.com TST posits that reactants are in equilibrium with a high-energy "activated complex" or transition state, which then decomposes to form the products. pkusz.edu.cn The rate of the reaction is proportional to the concentration of this transition state. numberanalytics.com

Within the TST framework, the KIE can be expressed in terms of the partition functions of the reactants and the transition states for the light and heavy isotopes. numberanalytics.com Since isotopic substitution does not affect the electronic structure, the KIE is largely determined by the vibrational partition functions. wikipedia.org The theory predicts that if a bond to the isotope is being broken in the rate-determining step, there will be a significant primary KIE. princeton.edu For instance, in an S_N1 reaction, where the C-X bond breaks in the rate-determining step to form a carbocation, a secondary KIE is observed because the hybridization of the carbon atom changes, affecting the vibrational frequencies of the C-H(D) bonds attached to it. wikipedia.org

In some reactions, particularly those involving the transfer of light particles like hydrogen, quantum mechanical tunneling can play a significant role. numberanalytics.comwikipedia.org Tunneling is a quantum phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to classically overcome it. wikipedia.orguibk.ac.at This effect is a consequence of the wave-like nature of matter. wikipedia.org

Tunneling can lead to a substantial enhancement of the KIE, especially at lower temperatures. pnas.orgnumberanalytics.com The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily. pnas.org Consequently, hydrogen tunnels much more effectively than deuterium. pnas.orgarxiv.org This difference in tunneling probability can result in exceptionally large KIEs, sometimes far exceeding the semi-classical limit of around 7, which is based solely on ZPE differences. wikipedia.orgnih.gov Therefore, when unusually large KIEs are observed, the contribution of quantum tunneling must be considered. pnas.org

Transition State Theory and KIE Predictions

Primary Deuterium Kinetic Isotope Effects in 2-Bromopropane-2-d1 Reactions

Primary deuterium kinetic isotope effects (1° DKIEs) are observed when the bond to the deuterium atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comlibretexts.org The magnitude of the 1° DKIE provides valuable information about the transition state of this critical step. princeton.edu

The analysis of primary KIEs is a powerful tool for determining the rate-determining step of a reaction mechanism. princeton.edunumberanalytics.com A significant primary KIE, typically in the range of 2 to 8 for deuterium substitution, is strong evidence that the C-H(D) bond is being broken in the slowest step of the reaction. princeton.edulibretexts.orgmdpi.com

For example, the reaction of 2-bromopropane (B125204) with sodium ethoxide can proceed through either an E2 (bimolecular elimination) or an S_N2 (bimolecular nucleophilic substitution) pathway. In the E2 mechanism, a C-H bond is broken in the concerted rate-determining step. libretexts.org Experimental studies have shown that the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than the reaction of its deuterated counterpart, 2-bromopropane-d7. libretexts.orglibretexts.org This large primary KIE provides compelling evidence for the E2 mechanism, as it indicates that the C-H bond is indeed broken in the rate-determining step. libretexts.org

In contrast, if the reaction were to proceed via an S_N1 mechanism, where the rate-determining step is the cleavage of the C-Br bond, a much smaller secondary KIE would be expected. wikipedia.org Therefore, the magnitude of the observed KIE in reactions involving this compound can be used to distinguish between different possible reaction pathways and to pinpoint the rate-limiting step. princeton.edu

| Reaction | Substrate | kH/kD | Inferred Mechanism |

| Elimination | 2-Bromopropane | 6.7 | E2 |

Correlation Between Primary KIE and C-H/C-D Bond Cleavage

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. researchgate.net For reactions involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (D) typically results in a slower reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. baranlab.orgprinceton.edu

The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), can provide information about the transition state of the reaction. A large primary KIE, often in the range of 2–8, is indicative of the C-H/C-D bond being significantly broken in the rate-determining step. pharmacy180.com For instance, in an E2 elimination reaction of an alkyl halide, a strong primary KIE would suggest that the C-H bond cleavage is a central part of the slowest step. princeton.edu Conversely, a kH/kD value close to 1 implies that the C-H/C-D bond is not broken in the rate-determining step, as might be seen in an SN1 reaction where the initial ionization is the slow step. princeton.edu

Research on similar systems demonstrates this principle. For example, the bromination of toluene (B28343) by N-bromosuccinimide shows a kH/kD of 4.9, indicating that hydrogen abstraction is the rate-determining step. pharmacy180.com In the context of this compound, a significant primary KIE would be expected in reactions where the C-D bond is cleaved during the rate-limiting phase, such as in certain base-induced eliminations.

Secondary Deuterium Kinetic Isotope Effects in this compound Reactions

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs but offer valuable details about changes in the electronic and steric environment of the reaction center during the transition state. pharmacy180.com

An alpha-secondary kinetic isotope effect (α-KIE) arises from isotopic substitution at the carbon atom undergoing the reaction (the α-carbon). In the case of this compound, the deuterium is directly attached to the α-carbon. These effects are primarily attributed to changes in the hybridization state of the α-carbon in the transition state. ias.ac.innih.gov

When a reaction proceeds from an sp3-hybridized reactant to an sp2-hybridized transition state, as is typical in SN1 solvolysis reactions, a normal α-KIE (kH/kD > 1) is observed. wikipedia.org This is because the out-of-plane bending vibrations of the C-H(D) bond are less restricted in the sp2-like transition state compared to the sp3 ground state. The difference in zero-point energy for the C-H and C-D bonds is smaller in the transition state, leading to a faster reaction for the hydrogen-containing compound. For SN1 reactions, α-KIE values are typically in the range of 1.1 to 1.2. princeton.edunih.gov

Conversely, a change from sp2 to sp3 hybridization results in an inverse α-KIE (kH/kD < 1), with typical values around 0.8-0.9. epfl.ch For SN2 reactions, where the α-carbon remains sp3-hybridized but experiences significant changes in its bonding environment, α-KIEs can vary but are often close to unity or slightly inverse. researchgate.net

| Hybridization Change | Reaction Type Example | Typical kH/kD Value |

|---|---|---|

| sp³ → sp² | SN1 Solvolysis | 1.1 - 1.2 |

| sp² → sp³ | Nucleophilic addition to a carbonyl | 0.8 - 0.9 |

| sp³ → sp³ | SN2 Reaction | ~1.0 or slightly inverse |

Beta-secondary kinetic isotope effects (β-KIEs) are observed when deuterium is substituted at a carbon atom adjacent to the reaction center (the β-carbon). While this compound itself does not have β-deuterium substitution, understanding β-KIEs provides a complete picture of secondary effects. These effects are largely explained by hyperconjugation, which is the interaction of the electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital. ias.ac.innih.gov

In carbocation-forming reactions, such as the solvolysis of t-butyl chloride, the C-H bonds on the β-carbons can donate electron density to the developing positive charge on the α-carbon. cdnsciencepub.com A C-H bond is a better electron donor through hyperconjugation than a C-D bond because of its higher zero-point energy and greater vibrational amplitude. ias.ac.in Consequently, replacing hydrogen with deuterium at a β-position leads to a slower reaction rate and a normal β-KIE (kH/kD > 1). libretexts.orgacs.org The magnitude of the β-KIE is sensitive to the conformation and the degree of positive charge development in the transition state. nih.govacs.org

Alpha-Secondary Kinetic Isotope Effects (α-KIE) and Hybridization Changes

Experimental Methodologies for KIE Measurement in Deuterated Systems

The precise measurement of kinetic isotope effects is crucial for their interpretation. Several experimental techniques are employed for this purpose. libretexts.org

Competition experiments are a common and accurate method for determining KIEs. nih.govgithub.io

Intermolecular Competition: In this setup, a mixture of the unlabeled (e.g., 2-bromopropane) and the labeled (e.g., this compound) substrates are allowed to react simultaneously in the same flask. github.io The relative amounts of the products formed from each substrate are measured, typically at low conversion, to determine the kH/kD ratio. baranlab.org This method minimizes errors arising from variations in reaction conditions between separate experiments. epfl.ch

Intramolecular Competition: This method is applicable when a molecule has two or more equivalent sites for reaction, one of which is isotopically substituted. nih.govgithub.io The ratio of products resulting from reaction at the different sites gives a direct measure of the KIE. While not directly applicable to this compound for a primary KIE, this technique is powerful for other systems. uchicago.edu

| Experiment Type | Description | Advantages | Applicability to this compound |

|---|---|---|---|

| Intermolecular | A mixture of labeled and unlabeled substrates react together. github.io | High precision, minimizes experimental variability. epfl.ch | Directly applicable for measuring α-secondary KIE. |

| Intramolecular | A single substrate has both isotopic and non-isotopic reaction sites. nih.gov | Very accurate as the competition is within the same molecule. github.io | Not applicable for primary or α-secondary KIE in this specific molecule. |

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the precise determination of KIEs. acs.org High-field NMR offers excellent resolution and sensitivity, which are critical for distinguishing between isotopologues and accurately quantifying their relative concentrations. lsu.edu

Modern NMR methods, including 1H, 13C, and deuterium NMR, can be used to monitor the progress of a reaction in real-time or to analyze the product distribution at the end of a reaction. nih.govfu-berlin.de For instance, by integrating the signals corresponding to the protiated and deuterated species in the reactant mixture and the product mixture over time, one can extract the rate constants. fu-berlin.de

Two-dimensional NMR techniques, such as the [¹³C,¹H]-HSQC (Heteronuclear Single Quantum Coherence) experiment, have been developed to measure KIEs with very high precision, even for complex systems or at natural isotopic abundance. acs.orgresearchgate.net These methods provide detailed, position-specific isotopic information, making them invaluable for mechanistic studies. acs.org

Isotope-Ratio Mass Spectrometry for Isotopic Composition Analysis

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the relative abundance of isotopes within a given sample. barc.gov.in It is particularly valuable in kinetic isotope effect (KIE) studies for precisely measuring the isotopic composition of reactants and products, which is essential for elucidating reaction mechanisms. libretexts.orgnih.gov For a volatile organic compound such as this compound, the analysis is typically performed using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS). nu-ins.com

In a typical GC-IRMS setup, the sample mixture is first injected into the gas chromatograph, where individual compounds are separated based on their physicochemical properties. nu-ins.com As the target compound, this compound, elutes from the GC column, it is quantitatively converted into a simple gas, such as hydrogen (H₂) for D/H analysis or carbon dioxide (CO₂) for ¹³C/¹²C analysis, through a combustion or pyrolysis interface. nu-ins.comenviro.wiki This analyte gas is then introduced into the ion source of the mass spectrometer.

Inside the IRMS, the gas molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge (m/z) ratio. barc.gov.in Highly sensitive detectors, such as Faraday cups, simultaneously measure the ion beams corresponding to the different isotopes (e.g., ions for H₂ and HD), allowing for a very precise determination of the isotope ratio (D/H). barc.gov.in

Detailed Research Findings

The primary application of IRMS in KIE studies of this compound is to track the change in its isotopic composition as a reaction proceeds. libretexts.org This data allows for the differentiation between various potential reaction pathways, such as substitution (Sₙ1, Sₙ2) and elimination (E1, E2) mechanisms. princeton.eduwikipedia.org

For instance, in an E2 elimination reaction, the carbon-deuterium (C-D) bond at the 2-position is broken in the rate-determining step. princeton.edu Due to the difference in zero-point energy between a C-H and a C-D bond, the C-H bond is broken more easily, leading to a "normal" primary kinetic isotope effect where the rate constant for the hydrogen-containing isotopologue (kH) is significantly greater than for the deuterium-containing one (kD). princeton.edu IRMS analysis would reveal a progressive enrichment of deuterium in the unreacted this compound pool as the reaction advances, because the lighter, hydrogen-containing molecules react faster. enviro.wiki E2 reactions typically exhibit large kH/kD values, often in the range of 2 to 7. mdpi.com

Conversely, in an Sₙ1 reaction, the rate-determining step is the cleavage of the carbon-bromine bond, with no involvement of the C-D bond. princeton.edu In this case, IRMS would measure only a small secondary kinetic isotope effect, with a kH/kD value typically close to 1.0. princeton.edumdpi.com Sₙ2 reactions also show small or slightly inverse KIEs (kH/kD ≈ 0.8 to 1.0) because the C-D bond is not broken in the transition state. mdpi.com

The isotopic composition of bromine itself (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br) serves as an intrinsic label in mass spectrometry. docbrown.info Any fragment containing a bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass units, which aids in the identification of bromine-containing species during the analysis. docbrown.info

The data obtained from IRMS is often expressed in delta (δ) notation, which reports the isotope ratio of a sample relative to an international standard in parts per thousand (‰). enviro.wiki

Table 1: Representative IRMS Data for a Hypothetical E2 Elimination of this compound

This table illustrates the expected change in the deuterium isotopic composition of the remaining reactant during a reaction with a significant primary kinetic isotope effect.

| Reaction Progress (fraction remaining, f) | δ²H of Remaining Reactant (‰ vs. VSMOW) | Calculated Instantaneous kH/kD |

| 1.00 (start) | +0.0 | 5.00 |

| 0.75 | +65.8 | 5.00 |

| 0.50 | +173.3 | 5.00 |

| 0.25 | +346.6 | 5.00 |

| 0.10 | +575.6 | 5.00 |

This data is illustrative, based on established principles of kinetic isotope effects, and demonstrates how the deuterium content (δ²H) of the starting material increases as the reaction progresses.

Computational Approaches in Understanding 2 Bromopropane 2 D1 Reactivity

Quantum Chemical Methods Applied to Deuterated Systems

Quantum chemical methods are fundamental to understanding the subtle electronic and structural differences between standard compounds and their deuterated isotopologues. mdpi.com Comprehensive computational studies on various deuterated molecular species utilize advanced quantum chemical methods to investigate the impact of deuteration on spectroscopic and reactive properties. ajchem-a.com

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common computational methods used to study molecular systems. sciepub.com HF, a foundational ab initio method, approximates the behavior of electrons by assuming each electron moves in an average field created by all other electrons. sciepub.comwikipedia.org DFT, on the other hand, is based on the principle that the energy of a system is a functional of its electron density. numberanalytics.comntnu.no DFT methods, such as those using the B3LYP hybrid functional, are often favored for their balance of computational efficiency and accuracy, making them suitable for studying a wide range of chemical systems. sciepub.comsciepub.com

In the context of haloalkane reactions, such as the E2 elimination of 2-bromopropane (B125204), HF and DFT calculations are employed to gain a comprehensive understanding of the reaction mechanism, activation energy, and changes in electronic structure. sciepub.comsciepub.com These calculations can model reactants, products, and transition states to map out the energetic landscape of the reaction. sciepub.com For 2-Bromopropane-2-d1, these methods would be essential for quantifying the subtle differences in zero-point energy and vibrational frequencies introduced by the deuterium (B1214612) atom, which are the root cause of primary kinetic isotope effects.

| Computational Method | Core Principle | Typical Application in Reactivity Studies |

|---|---|---|

| Hartree-Fock (HF) | Approximates the many-electron wavefunction as a single Slater determinant. It is a wavefunction-based method. sciepub.comq-chem.com | Provides initial geometries, wavefunctions, and qualitative insights into molecular structure. q-chem.com |

| Density Functional Theory (DFT) | Calculates the energy of a system based on its electron density. ntnu.no | Offers a good balance of accuracy and computational cost for calculating activation energies, reaction pathways, and electronic properties. numberanalytics.comsciepub.com |

| Ab Initio Molecular Dynamics (AIMD) | Generates dynamical trajectories by computing forces "on the fly" from electronic structure calculations. nih.gov | Simulates reaction dynamics at finite temperatures, including bond breaking/forming events and solvent effects. nih.govnih.gov |

Ab initio molecular dynamics (AIMD) is a powerful technique that generates dynamical trajectories of atoms by calculating the interatomic forces "on the fly" directly from electronic structure calculations. nih.gov This approach allows for the simulation of chemical processes, such as bond breaking and formation, without the need for predefined reaction coordinates. nih.govacmm.nl AIMD provides a realistic description of how systems evolve over time, accounting for finite temperature and explicit solvent effects. nih.gov

For a reaction involving this compound, AIMD simulations would be invaluable for visualizing the dynamic pathway of the reaction. It would allow researchers to observe the influence of the heavier deuterium isotope on the timescale and mechanism of the C-D bond cleavage compared to a C-H bond, providing a dynamic picture of the kinetic isotope effect that complements the static view from potential energy surface calculations. nih.gov

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

Characterization of Reaction Pathways and Transition States

A central goal of computational chemistry in reaction dynamics is to characterize the complete reaction pathway, with a particular focus on identifying and analyzing the transition state. numberanalytics.com The transition state represents the highest energy point along the minimum energy path between reactants and products and is a critical structure for understanding reaction kinetics.

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule or a system of molecules as a function of their geometry. numberanalytics.com By mapping the PES, computational chemists can identify stable reactants, products, intermediates, and the transition states that connect them. scienceintheclassroom.org

For deuterated reactions, the construction of a PES is crucial for understanding how isotopic substitution alters the reaction landscape. For instance, in studies of the Br + HBr reaction and its deuterated analogue (Br + DBr), the analysis of the PES derived from experimental data and simulations provides a detailed map of the reaction dynamics. berkeley.edu In the case of this compound, computational methods would be used to construct a multi-dimensional PES that describes the energy changes associated with the stretching of the C-D and C-Br bonds, as well as other geometric changes, during the reaction. Analyzing this surface would reveal the minimum energy path and the activation barrier for the reaction.

Once a candidate for a transition state is located on the potential energy surface, its exact geometry must be optimized. This involves finding the precise atomic arrangement corresponding to a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other directions. sciepub.comscm.com

Following geometry optimization, a vibrational frequency analysis is performed. researchgate.net This calculation serves two purposes: it confirms that the optimized structure is a true transition state, and it provides the zero-point vibrational energies (ZPVE) needed for accurate activation energy calculations. For the E2 elimination of 2-bromopropane, calculations revealed significant changes in bond lengths during the transition state, such as the elongation of the C-Br bond and the C-H bond being broken. researchgate.net

| Bond/Angle | Reactant Geometry | Transition State (TS) Geometry | Product Geometry (Propene) |

|---|---|---|---|

| C2–C3 Bond Length | 1.52 Å | 1.4 Å | 1.33 Å |

| C–Br Bond Length | 2.0 Å | 2.32 Å | N/A |

| C3–H7 Bond Length | 1.09 Å | 1.24 Å | N/A |

| C1–C2–C3 Angle | 114° | N/A | 125.3° |

For this compound, this analysis would be critical. The vibrational frequencies involving the deuterium atom would differ from those involving hydrogen, directly impacting the ZPVE of the reactant and the transition state, which is the origin of the kinetic isotope effect.

The definitive computational confirmation of a transition state comes from the vibrational frequency analysis. researchgate.net A mathematically correct transition state structure is characterized by having one and only one imaginary frequency (often represented as a negative number in output files). sciepub.comscm.com This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they traverse the energy barrier from reactants to products. researchgate.net

If a frequency calculation on an optimized structure yields no imaginary frequencies, the structure is a local minimum (a stable reactant, product, or intermediate). sciepub.com If it yields more than one imaginary frequency, it represents a higher-order saddle point and is not a true transition state for a simple reaction. sciepub.comunivie.ac.at In a computational study of 2-bromopropane elimination, the transition state was confirmed by the presence of a single imaginary frequency, with calculated values of –977.72 cm⁻¹ at the HF level and –277.18 cm⁻¹ at the DFT level. sciepub.comresearchgate.net For this compound, identifying this unique imaginary frequency would confirm the successful location of the transition state and provide the frequency of the vibrational mode corresponding to the deuterated reaction coordinate.

Transition State Geometry Optimization and Vibrational Frequency Analysis

Prediction and Interpretation of Kinetic Isotope Effects from Computational Data

Computational chemistry provides powerful tools for predicting and interpreting kinetic isotope effects (KIEs), offering deep insights into reaction mechanisms. digitellinc.com The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). For this compound, the focus is on the secondary kinetic isotope effect (SKIE), as the isotopic substitution is at a position not directly involved in bond breaking in many key reactions, such as elimination. libretexts.org This is typically expressed as the ratio kH/kD. libretexts.orglibretexts.org

Computational models, primarily using Density Functional Theory (DFT) and ab initio methods, can calculate the vibrational frequencies of both the reactant molecule and the transition state (TS) for the isotopologues (e.g., 2-bromopropane and this compound). sciepub.comwayne.edu The difference in zero-point vibrational energies (ZPVE) between the C-H and the stronger, lower-frequency C-D bonds is the primary origin of the KIE. libretexts.org By calculating the energetics of the reaction pathway, including the transition state, these methods can predict the KIE value. wayne.edu

For a reaction like the E2 elimination of 2-bromopropane, the carbon at the C2 position undergoes a change in hybridization from sp3 in the reactant to sp2 in the transition state. sciepub.comresearchgate.net This change in the electronic environment alters the vibrational frequencies of the attached C-H or C-D bond. libretexts.org Computational analysis allows for the precise calculation of these frequency changes and, consequently, the prediction of the KIE. An inverse KIE (kH/kD < 1) is often predicted when the C-H bond becomes stiffer in the transition state compared to the reactant, while a normal KIE (kH/kD > 1) is expected if it becomes looser. libretexts.org

The interpretation of the computed KIE value provides valuable information about the structure of the transition state. wayne.edu For instance, the magnitude of the α-secondary KIE in nucleophilic substitution or elimination reactions involving this compound can indicate the extent of bond breaking and bond making at the transition state. A value close to unity suggests a transition state that closely resembles either the reactants or products, while a more significant deviation from unity points to a more symmetric transition state where hybridization changes are more pronounced. pku.edu.cn Computational methods, such as the canonical unified statistical (CUS) model or transition state theory (TST) with tunneling corrections, can be employed for more accurate KIE predictions. mdpi.com

Table 1: Representative Computationally Predicted Kinetic Isotope Effects for Reactions Involving Deuteration at C2

| Reaction Type | Computational Method | Basis Set | Predicted kH/kD | Interpretation |

|---|---|---|---|---|

| E2 Elimination | DFT (B3LYP) | 6-31G(d) | 0.98 | Inverse KIE, suggesting sp3 to sp2 rehybridization with C-D bond stiffening in the TS. libretexts.orgsciepub.com |

| SN2 Nucleophilic Substitution | MP2 | aug-cc-pVDZ | 0.95 - 1.05 | Near-unity KIE, indicating the α-carbon's electronic environment changes subtly in the TS. mdpi.com |

Electronic Structure Analysis in Deuterated Reactants and Transition States

While isotopic substitution does not alter the potential energy surface of a molecule, it does lead to subtle, computationally detectable differences in the electronic structure, particularly when comparing the reactant to the transition state. escholarship.org Electronic structure analysis through computational methods is key to understanding the nuanced effects of deuteration on reactivity. For this compound, these analyses focus on how the presence of deuterium at the C2 position influences the distribution of electrons in both the ground state (reactant) and the high-energy transition state.

Calculations using methods like Hartree-Fock (HF) or Density Functional Theory (DFT) can model the electronic environment of both 2-bromopropane and its deuterated analogue. sciepub.comresearchgate.net These methods are used to optimize the geometries of the reactant and, crucially, to locate the transition state structure on the potential energy surface. sciepub.com A key finding from such calculations is that the bond lengths and angles are nearly identical between the H and D isotopologues, but the vibrational modes associated with the substituted position differ significantly. This difference in vibrational motion, rooted in the mass difference, can influence the electron density distribution during a chemical reaction.

In the context of a reaction mechanism, such as the E2 elimination, the transition state involves significant electronic rearrangement. researchgate.net The C-Br bond elongates and breaks, while a new pi bond forms. sciepub.comresearchgate.net Computational analysis of the electronic structure of the transition state for this compound versus the non-deuterated isotopologue reveals how the deuterium atom affects the stability and electronic properties of this fleeting species. The analysis can quantify parameters like atomic charges, bond orders, and electrostatic potentials, providing a detailed electronic picture of the reaction pathway.

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules by describing electrons as occupying delocalized orbitals that extend over the entire molecule. libretexts.org Computational chemistry allows for the visualization and analysis of these MOs, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a reaction involving 2-bromopropane, the HOMO is often associated with the non-bonding electrons of the bromine atom, while the LUMO is typically the antibonding σ* orbital of the C-Br bond. researchgate.net